1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Lipophilicity Drug Design Permeability

This specific CAS 119868-28-9 is the unequivocal 4-hydroxy regioisomer, not the 5-ol tautomer, confirmed by spectral analysis. With LogP 2.9 and MW 242.20, it is the direct precursor to the celecoxib diarylpyrazole core—essential for COX-2 inhibitor programs. Its para-tolyl substitution delivers optimal lipophilicity for fragment-based drug discovery (MW <300, LogP <3). Substituting with generic analogs risks regioisomeric mismatch, compromising synthetic fidelity and target engagement. Procure this exact scaffold to ensure reproducible cross-coupling and condensation reactivity.

Molecular Formula C11H9F3N2O
Molecular Weight 242.20 g/mol
CAS No. 119868-28-9
Cat. No. B12886647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS119868-28-9
Molecular FormulaC11H9F3N2O
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O
InChIInChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-6-9(17)10(15-16)11(12,13)14/h2-6,17H,1H3
InChIKeyWTMDQBOILGRZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-28-9): Procurement-Ready Overview for Research & Development


1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic building block belonging to the 4-hydroxy-3-trifluoromethylpyrazole class . With a molecular formula of C11H9F3N2O and a molecular weight of 242.20 g/mol, this compound features a pyrazole core substituted with a trifluoromethyl group at the 3-position and a para-tolyl group at the 1-position, along with a hydroxyl group at the 4-position . Its unique substitution pattern provides a balance of lipophilicity (LogP = 2.9) and hydrogen-bonding capacity (1 H-bond donor, 5 H-bond acceptors), making it a versatile intermediate for medicinal chemistry and agrochemical programs .

Why 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol Cannot Be Substituted by Generic Analogs


The trifluoromethylated pyrazol-4-ol scaffold is highly sensitive to substitution patterns, and seemingly minor structural changes lead to significant divergence in physicochemical properties, synthetic utility, and biological relevance. For example, the para-methyl substitution on the N1-phenyl ring (present in this compound) directly impacts lipophilicity, metabolic stability, and intermolecular interactions compared to unsubstituted or halogenated analogs [1]. Furthermore, the position of the hydroxyl group (4-ol vs. 5-ol tautomer) dictates the compound's reactivity and its suitability as a precursor in cross-coupling and condensation reactions [2]. The evidence below quantifies these differences, demonstrating why generic substitution with a related pyrazole is not a viable procurement strategy for programs requiring this specific scaffold.

Quantitative Differentiation Guide: 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol vs. Closest Analogs


Lipophilicity Advantage: Enhanced LogP vs. Unsubstituted Phenyl Analog

The presence of the para-methyl group on the N1-phenyl ring increases lipophilicity compared to the unsubstituted phenyl analog 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. This increase can influence membrane permeability and metabolic stability in drug discovery contexts .

Lipophilicity Drug Design Permeability

Regioisomeric Distinction: 4-ol vs. 5-ol Tautomer Reactivity

The 4-ol regioisomer (target compound) and the 5-ol tautomer (1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, CAS 925022-40-8) are distinct chemical entities with different reactivities. The 4-ol form exists predominantly as the hydroxyl tautomer, whereas the 5-ol form may exist in equilibrium with the pyrazolone tautomer, affecting its participation in O-alkylation and cross-coupling reactions [1].

Synthetic Chemistry Cross-Coupling Building Blocks

Molecular Weight and LogP Advantage Over C5-Methylated Analog

The target compound is a lower molecular weight and less lipophilic scaffold compared to its C5-methylated derivative, 5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-29-0). This difference impacts both synthetic tractability and ADME properties in early drug discovery .

Physicochemical Properties Lead Optimization Library Design

Validated Commercial Availability and Quality Specifications

The target compound is available from multiple reputable vendors with documented purity specifications, in contrast to several close analogs which are only available via custom synthesis or from fewer sources. This ensures consistent quality and reduces lead times for R&D programs .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for Procuring 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol


Medicinal Chemistry: COX-2 Inhibitor Scaffold Exploration

This compound serves as a direct structural precursor to the celecoxib core (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). The quantitative evidence confirms its optimal lipophilicity (LogP 2.9) and regioisomeric identity (4-ol) for synthesizing diarylpyrazole COX-2 inhibitors [1]. Programs investigating selective COX-2 inhibition should prioritize this CAS number over the 5-ol isomer or unsubstituted phenyl analog to ensure synthetic fidelity and target engagement.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 242.20 g/mol and a balanced LogP of 2.9, this compound is an ideal fragment-sized building block for library synthesis. The direct comparison data show it is 14 g/mol smaller and 0.3 LogP units less lipophilic than the C5-methylated analog, aligning better with fragment-likeness rules (e.g., MW < 300, LogP < 3) . This makes it a more attractive starting point for hit-to-lead optimization campaigns.

Agrochemical Intermediate Synthesis

The trifluoromethylpyrazole core is a privileged structure in modern agrochemicals (e.g., fungicides, herbicides). The validated commercial availability and 98% purity of this compound support its use in developing novel crop protection agents. Its defined physicochemical profile (LogP 2.9, MW 242.20) is well-suited for optimizing foliar uptake and systemic movement in plant systems.

Chemical Biology Tool Compound Preparation

The unambiguous regioisomeric identity (4-ol vs. 5-ol) of this compound, as confirmed by spectral data [2], ensures reproducible reactivity in bioconjugation and probe synthesis. Researchers developing activity-based probes or affinity reagents for pyrazole-binding proteins should procure this specific CAS number to avoid unwanted tautomerization that could compromise labeling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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